molecular formula C8H7FN4 B13256296 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline

Cat. No.: B13256296
M. Wt: 178.17 g/mol
InChI Key: DFYZWBJUSHLRCG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline is a fluorinated aromatic amine with a triazole ring. This compound is of significant interest due to its unique chemical structure, which combines the properties of both fluorinated aromatic systems and triazole rings. The presence of the fluorine atom and the triazole ring imparts unique chemical and biological properties to the compound, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the “Click” chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and yield, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The fluorine atom and the triazole ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using appropriate halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, leading to improved biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
  • 2-Methyl-5-(4H-1,2,4-triazol-4-yl)aniline
  • 4-(1H-1,2,4-Triazol-1-yl)aniline
  • 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline

Uniqueness

2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline is unique due to the presence of both the fluorine atom and the 1,2,3-triazole ring. This combination imparts distinct chemical and biological properties, such as enhanced stability, binding affinity, and selectivity for molecular targets. These properties make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H7FN4

Molecular Weight

178.17 g/mol

IUPAC Name

2-fluoro-5-(triazol-1-yl)aniline

InChI

InChI=1S/C8H7FN4/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H,10H2

InChI Key

DFYZWBJUSHLRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=N2)N)F

Origin of Product

United States

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